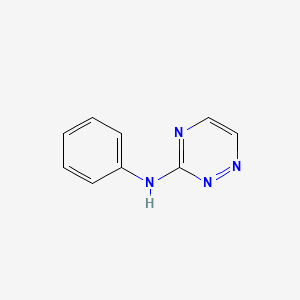

N-Phenyl-1,2,4-triazin-3-amine

Description

General Context of 1,2,4-Triazine (B1199460) Chemistry

The field of heterocyclic chemistry is a cornerstone of biological and medicinal sciences. ijpsr.info Among the vast array of heterocyclic structures, the triazine ring system, a six-membered ring analogous to benzene (B151609) but with three nitrogen atoms, holds significant interest. jmchemsci.com There are three isomers of triazine, distinguished by the positions of their nitrogen atoms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579). ijpsr.infojmchemsci.com The 1,2,4-triazine core, with its unique arrangement of nitrogen atoms, imparts specific electronic and steric properties to the molecule, making it a valuable scaffold in organic synthesis. benthamdirect.com These compounds and their derivatives have been the subject of extensive research due to their diverse chemical reactivity and broad spectrum of applications. ijpsr.infobenthamdirect.com

Significance of N-Substituted 1,2,4-Triazines in Contemporary Chemical and Biomedical Research

The introduction of substituents, particularly at the nitrogen atoms (N-substitution), dramatically expands the chemical space and biological potential of the 1,2,4-triazine core. researchgate.net N-substituted 1,2,4-triazines have emerged as a prominent class of compounds in modern chemical and biomedical research. acs.org The nature and position of the substituent can profoundly influence the molecule's physicochemical properties, such as solubility, stability, and its ability to interact with biological targets. solubilityofthings.com This versatility has led to the investigation of N-substituted 1,2,4-triazines in various research domains, including medicinal chemistry and materials science. benthamdirect.commdpi.com For instance, certain derivatives have been explored for their potential as enzyme inhibitors and receptor antagonists, highlighting the importance of the N-substituent in directing biological activity. researchgate.netacs.org

Overview of the N-Phenyl-1,2,4-triazin-3-amine Chemical Scaffold

Within the broad family of N-substituted 1,2,4-triazines, the N-Phenyl-1,2,4-triazin-3-amine scaffold represents a specific and noteworthy structure. This compound features a phenyl group attached to the 1,2,4-triazine ring at the 3-amino position. The presence of the phenyl ring introduces additional steric bulk and electronic features, which can modulate the compound's interactions with its environment. The core structure consists of the 1,2,4-triazine ring, a six-membered heterocycle with three nitrogen atoms, and an amino group at the 3-position, which is further substituted with a phenyl group. This specific arrangement of moieties makes N-Phenyl-1,2,4-triazin-3-amine and its derivatives interesting candidates for further investigation in various scientific disciplines.

Chemical Profile

| Identifier | Value |

| IUPAC Name | N-Phenyl-1,2,4-triazin-3-amine |

| CAS Number | 942-72-3 chemscene.com |

| Molecular Formula | C₉H₈N₄ chemscene.com |

| Molecular Weight | 172.19 g/mol chemscene.com |

Synthesis and Characterization

The synthesis of 1,2,4-triazine derivatives can be achieved through various routes, often involving the reaction of a dicarbonyl compound with a semicarbazide (B1199961) or thiosemicarbazide (B42300) derivative. jmchemsci.comjmchemsci.com For N-phenyl substituted analogs, a common approach involves the use of a phenyl-substituted semicarbazide or a related precursor. The general synthetic strategy often entails the cyclization of an intermediate to form the 1,2,4-triazine ring.

Characterization of the synthesized N-Phenyl-1,2,4-triazin-3-amine and its derivatives is typically accomplished using a combination of spectroscopic and analytical techniques. These methods are crucial for confirming the chemical structure and purity of the compound.

Common Characterization Techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of specific functional groups, such as N-H and C=N bonds, which are characteristic of the triazine ring and the amino substituent. jmchemsci.comsapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern. jmchemsci.comsapub.org

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. bohrium.com

Elemental Analysis: Provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which should match the calculated values for the expected molecular formula. bohrium.com

Physicochemical Properties

The physical and chemical properties of N-Phenyl-1,2,4-triazin-3-amine are influenced by its molecular structure, including the aromatic phenyl group and the polar triazine ring.

| Property | Description |

| Appearance | Typically a solid at room temperature, often in the form of a crystalline powder. solubilityofthings.com |

| Solubility | The solubility profile is a balance between its polar and nonpolar characteristics. The presence of the phenyl group imparts hydrophobic character, while the nitrogen-containing triazine ring and amino group contribute to its polarity. Its solubility can vary depending on the solvent. solubilityofthings.com |

| Melting Point | The melting point of 3-Amino-1,2,4-triazine is reported to be in the range of 174-177 °C. sigmaaldrich.com The melting point of the N-phenyl derivative may differ. |

| Stability | Many 1,2,4-triazine derivatives exhibit good stability under normal laboratory conditions. jmchemsci.com |

Reactivity and Chemical Behavior

The reactivity of N-Phenyl-1,2,4-triazin-3-amine is dictated by the presence of the 1,2,4-triazine ring and the exocyclic amino group. The nitrogen atoms within the triazine ring can act as nucleophiles or bases, while the ring itself can participate in various chemical transformations. The amino group can also undergo reactions typical of primary or secondary amines, depending on the substitution pattern. The phenyl group can influence the reactivity of the molecule through electronic effects (resonance and induction) and steric hindrance.

Biomedical and Pharmacological Research

Derivatives of 1,2,4-triazine are known to exhibit a wide range of biological activities, making them a significant area of interest in medicinal chemistry. ijpsr.infobenthamdirect.com While specific research on N-Phenyl-1,2,4-triazin-3-amine is part of a broader exploration of this chemical class, the general findings for related compounds provide a basis for its potential applications.

Investigated Biological Activities of 1,2,4-Triazine Derivatives:

| Biological Activity | Description |

| Antimicrobial and Antifungal | Various 1,2,4-triazine derivatives have been screened for their activity against different strains of bacteria and fungi. ijpsr.infobohrium.com |

| Anticancer | Some derivatives have shown cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. ijpsr.infojst.go.jp |

| Anti-inflammatory | The anti-inflammatory properties of certain 1,2,4-triazine compounds have been investigated. ijpsr.info |

| Antiviral | Research has explored the potential of 1,2,4-triazine derivatives as antiviral agents, including against HIV. ijpsr.infoscirp.org |

| Enzyme Inhibition | The ability of these compounds to inhibit specific enzymes is a key area of research, with some derivatives showing activity as cyclin-dependent kinase (CDK) inhibitors. scirp.org |

| Receptor Antagonism | Certain 1,2,4-triazine derivatives have been identified as antagonists for receptors such as the adenosine (B11128) A2A receptor, with potential applications in neurodegenerative diseases. acs.org |

The N-phenyl substituent in N-Phenyl-1,2,4-triazin-3-amine can play a crucial role in its interaction with biological targets, potentially enhancing its binding affinity and selectivity. The phenyl group can engage in hydrophobic and pi-stacking interactions within the binding pocket of an enzyme or receptor.

Structure

3D Structure

Properties

Molecular Formula |

C9H8N4 |

|---|---|

Molecular Weight |

172.19 g/mol |

IUPAC Name |

N-phenyl-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)12-9-10-6-7-11-13-9/h1-7H,(H,10,12,13) |

InChI Key |

QYLYYUBBJKUHME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CN=N2 |

Origin of Product |

United States |

Synthesis and Advanced Synthetic Methodologies for N Phenyl 1,2,4 Triazin 3 Amine and Its Derivatives

Established Synthetic Routes to the 1,2,4-Triazin-3-amine (B72006) Core

The formation of the fundamental 1,2,4-triazine (B1199460) ring is a critical first step in the synthesis of N-Phenyl-1,2,4-triazin-3-amine. Classical methods primarily rely on cyclocondensation reactions and the functionalization of pre-existing triazine systems.

Cyclocondensation Reactions from Diketones and Aminoguanidine (B1677879) Precursors

A prevalent and long-standing method for constructing the 1,2,4-triazine ring involves the cyclocondensation of α-dicarbonyl compounds with aminoguanidine or its derivatives. researchgate.netrsc.org For instance, the reaction of benzil (B1666583) with aminoguanidine bicarbonate in refluxing n-butanol is a common route to produce 3-amino-5,6-diphenyl-1,2,4-triazine. researchgate.net This method is versatile, allowing for the synthesis of various substituted triazines. For example, fluorinated triazines can be prepared by refluxing difluorobenzil with aminoguanidine bicarbonate. Similarly, the condensation of 2-pyridyl hydrazine (B178648) with diketones, followed by oxidative cyclization, yields 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine.

However, this approach has limitations. The use of unsymmetrical diketones can lead to the formation of a mixture of isomeric triazines, often resulting in lower yields. thieme-connect.com Furthermore, the synthesis of the required diketone precursors can sometimes be challenging. thieme-connect.com

Functionalization of Pre-formed 1,2,4-Triazines

An alternative strategy involves the modification of a pre-formed 1,2,4-triazine ring. This approach offers a way to introduce various substituents onto the triazine core. The reactivity of the different positions on the 1,2,4-triazine ring (C3, C5, and C6) towards nucleophiles and other reagents is a key factor in this strategy. Studies have shown that the C5 position is the most reactive towards Grignard reagents, while the C3 position is the least reactive. thieme-connect.com This differential reactivity allows for a degree of regioselective functionalization.

One common method involves the nucleophilic substitution of a leaving group at the 3-position. For example, 3-methylthio-1,2,4-triazines can be used as precursors where the methylthio group is displaced by an amine. tandfonline.com This method has been employed in the green synthesis of 5,6-diaryl-N-(2-morpholinoethyl-1,2,4-triazin-3-amines). tandfonline.com

Modern Synthetic Strategies for N-Phenyl Functionalization

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for introducing the N-phenyl group onto the 1,2,4-triazin-3-amine core. These modern strategies often utilize metal-catalyzed cross-coupling reactions and offer greater control and broader substrate scope.

Palladium-Catalyzed Coupling Reactions, including Suzuki Cross-Coupling and C-N Amination

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of N-aryl compounds. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a powerful method for the N-arylation of amines, including heterocyclic amines. mit.eduacs.org This reaction allows for the direct coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govmdpi.com For the synthesis of N-Phenyl-1,2,4-triazin-3-amine, this would involve the coupling of 3-amino-1,2,4-triazine with a phenyl halide.

The Suzuki cross-coupling reaction, another palladium-catalyzed process, is also highly valuable for functionalizing the 1,2,4-triazine ring. nih.govacs.orgnih.gov While typically used for C-C bond formation, modifications of this reaction can be applied to C-N bond formation. More commonly, the Suzuki reaction is used to introduce aryl groups at other positions of the triazine ring before or after the N-phenylation step. For instance, 6-bromo-5-phenyl-1,2,4-triazin-3-amine (B2583594) can be coupled with various boronic acids to introduce diverse substituents at the 6-position. nih.gov The Liebeskind-Srogl cross-coupling, which utilizes a thioether as a coupling partner, has also been successfully applied to functionalize 3-methylsulfanyl-1,2,4-triazines with boronic acids in the presence of a palladium catalyst and a copper(I) co-catalyst. thieme-connect.comthieme-connect.comnih.gov

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(PPh3)4 / CuMeSal | 3-methylsulfanyl-1,2,4-triazine, p-methoxyphenylboronic acid | 3-(p-methoxyphenyl)-1,2,4-triazine | 85 | thieme-connect.comthieme-connect.com |

| Pd(PPh3)4 | 6-bromo-5-phenyl-1,2,4-triazin-3-amine, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine | Not specified | nih.gov |

| Pd2(dba)3 / XantPhos | 3-(6-bromo-pyridin-2-yl)-5,6-diphenyl- thieme-connect.comacs.orgnih.govtriazine, (1-(tert-butylcarbonyl)-indol-2-yl)boronic acid | 2-[6-(5,6-Diphenyl- thieme-connect.comacs.orgnih.govtriazin-3-yl)-pyridin-2-yl]-indole-1-carboxylic acid tert-butyl ester | up to 85 | nih.govacs.org |

Reactions with Aryl Sulfonyl Chlorides and Related Electrophiles

The reaction of 3-amino-1,2,4-triazines with aryl sulfonyl chlorides provides a route to N-sulfonylated derivatives. mdpi.com While the primary reaction often occurs at a ring nitrogen due to its increased acidity, this method highlights the reactivity of the amino group towards electrophiles. nih.gov By carefully controlling the reaction conditions and the nature of the electrophile, it is possible to achieve N-phenylation. For instance, the reaction of aminotriazoles with corresponding aryl sulfonyl chlorides can yield sulfonamides. nih.gov

Green Chemistry Approaches in N-Phenyl-1,2,4-triazin-3-amine Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of N-Phenyl-1,2,4-triazin-3-amine synthesis, green chemistry approaches focus on reducing solvent use, employing safer reagents, and improving energy efficiency.

One notable example is the solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines. rsc.org This method involves the direct reaction of a 5-cyano-1,2,4-triazine with an amine at elevated temperatures under an argon atmosphere, eliminating the need for a solvent. rsc.org Another green approach involves the microwave-assisted synthesis of 1,3,5-triazine (B166579) derivatives, which significantly reduces reaction times and often avoids the use of hazardous solvents. chim.itresearchgate.net While this is for the related 1,3,5-triazine system, the principles can be applied to 1,2,4-triazine synthesis. For example, the reaction of 3-methylthiotriazines with amines can be carried out by simple heating without a solvent to produce the corresponding amino-triazines. tandfonline.com Sonochemistry, the use of ultrasound to promote chemical reactions, has also emerged as a green technique for synthesizing 1,3,5-triazine derivatives in water, offering a significantly "greener" alternative to conventional heating methods. nih.gov

Regioselective Synthesis and Isomer Control

Regioselectivity is a critical aspect of synthesizing substituted 1,2,4-triazines, as the positions of substituents significantly influence the molecule's properties. The synthesis of derivatives often involves controlling which nitrogen atom in the triazole or triazine ring undergoes reaction, or which position on a pre-existing ring is substituted.

For instance, in the synthesis of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, the reaction of the aminotriazole with an aryl sulfonyl chloride can yield a mixture of sulfonamides. The major product typically results from the reaction at the N1 position of the triazole ring, with a minor product arising from sulfonylation of the adjacent nitrogen. This selectivity is attributed to the increased acidity of the N-H group at the N1 position due to inductive effects from the neighboring amino group. nih.gov

In another example, the bromination of 5-phenyl-1,2,4-triazin-3-amine (B184799) using N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively yields 6-bromo-5-phenyl-1,2,4-triazin-3-amine. nih.govacs.org This selective bromination at the C6 position is a key step, allowing for further diversification of the molecule, such as through Suzuki cross-coupling reactions to introduce various aryl or heteroaryl groups at this position. nih.govacs.org The reaction conditions, such as cooling the reaction mixture to -25 °C before the dropwise addition of NBS, are crucial for controlling the regioselectivity and achieving a good yield of the desired product. nih.govacs.org

The regioselective synthesis of more complex fused heterocyclic systems containing the 1,2,4-triazine core has also been explored. For example, a method for the regioselective synthesis of imidazo[4,5‐e] nih.govnih.govthiazino[2,3‐c] nih.govresearchgate.nettriazine derivatives has been developed. researchgate.net This synthesis proceeds through a Michael-type addition of imidazotriazinethiones to an alkyne, followed by intramolecular cyclization, demonstrating precise control over the formation of the new heterocyclic rings. researchgate.net Similarly, the reaction of hydrazonyl chlorides with specific reagents can lead to the regioselective formation of 5-trifluoromethyl-1,2,4-triazoles through an in situ generation of nitrile imine followed by a [3+2] cycloaddition. mdpi.com

Control over isomer formation is paramount as different isomers can exhibit distinct biological activities and physicochemical properties. The careful selection of starting materials, reagents, and reaction conditions is essential to direct the synthesis towards the desired regioisomer and minimize the formation of unwanted byproducts.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is key to developing efficient, scalable, and cost-effective synthetic processes for N-Phenyl-1,2,4-triazin-3-amine and its derivatives. This involves a systematic study of various parameters such as solvent, temperature, catalyst, and reaction time to maximize yield and purity while minimizing reaction time and environmental impact.

A notable example of optimization is seen in the Suzuki cross-coupling reactions used to synthesize 5,6-biaryl-1,2,4-triazin-3-amine derivatives. nih.govacs.org The coupling of 6-bromo-5-phenyl-1,2,4-triazin-3-amine with boronic acid derivatives was optimized by heating the reaction at 150 °C in a sealed vessel using dioxane/water as the solvent system and tetrakis(triphenylphosphine)palladium(0) as the catalyst. nih.govacs.org These conditions proved effective for a diverse range of substrates, leading to high yields of the desired products.

Solvent-free synthesis represents a significant advancement in process efficiency and green chemistry. A method for the synthesis of 5-arylamino-1,2,4-triazines has been developed by heating a mixture of a 5-cyano-1,2,4-triazine with an appropriate amine at 150 °C under an argon atmosphere without any solvent. rsc.org This approach not only simplifies the workup procedure but also avoids the use of potentially hazardous solvents, leading to high yields (often exceeding 90%). rsc.org

Further optimization can involve exploring different catalytic systems. For instance, copper-catalyzed intermolecular N-arylation has been used for the synthesis of benzo nih.govresearchgate.nettriazine derivatives. researchgate.net This reaction proceeds at room temperature in THF without the need for a ligand, offering a mild and efficient alternative to other methods. researchgate.net

The table below summarizes the optimization of various reaction conditions for the synthesis of 1,2,4-triazine derivatives, highlighting the improvements in yield and efficiency.

| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Bromination | 5-phenyl-1,2,4-triazin-3-amine | N-Bromosuccinimide | DMF | -25 to RT | Overnight | 64 | nih.govacs.org |

| Suzuki Coupling | 6-bromo-5-phenyl-1,2,4-triazin-3-amine, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/Water | 150 | 2 h | 43 | nih.govacs.org |

| Amination (Solvent-free) | 5-cyano-1,2,4-triazine, Aniline (B41778) | None | None | 150 | 10 h | 98 | rsc.org |

| Amination (Solvent-free) | 3-Methyl-6-tolyl-1,2,4-triazine-5-carbonitrile, Aniline | None | None | 150 | 10 h | 87 | rsc.org |

| Fluorination | 1,3-diphenylbenzo[e] nih.govresearchgate.nettriazin-7(1H)-one | Selectfluor | Acetonitrile | 120 | 1 h | 94 | researchgate.net |

These examples demonstrate that careful optimization of reaction parameters is crucial for the successful and efficient synthesis of N-Phenyl-1,2,4-triazin-3-amine and its derivatives. The move towards greener methodologies, such as solvent-free reactions and the use of more benign catalytic systems, is a continuing trend in the field. rsc.orgresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of N Phenyl 1,2,4 Triazin 3 Amine

Comprehensive Spectroscopic Analyses

Spectroscopic techniques are fundamental to the structural elucidation of novel or known chemical compounds. For N-Phenyl-1,2,4-triazin-3-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-Phenyl-1,2,4-triazin-3-amine would be expected to show distinct signals corresponding to the protons on the triazine ring and the phenyl group. The chemical shifts (δ) of the triazine protons would likely appear in the downfield region (typically δ 8.0-9.5 ppm) due to the electron-withdrawing nature of the nitrogen atoms in the aromatic ring. The protons of the phenyl group would exhibit signals in the aromatic region (typically δ 7.0-8.0 ppm), with multiplicities (singlet, doublet, triplet) and coupling constants (J) revealing their substitution pattern and spatial relationships. The proton of the secondary amine (N-H) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number and electronic environment of the carbon atoms. Distinct signals would be expected for the carbon atoms of the triazine ring and the phenyl group. The carbons of the triazine ring are expected to resonate at lower field (higher ppm values) compared to the phenyl carbons due to the deshielding effect of the adjacent nitrogen atoms. The symmetry of the molecule would also be reflected in the number of unique carbon signals.

Expected ¹H and ¹³C NMR Data (Hypothetical)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Triazine-H | 8.5 - 9.5 | 145 - 160 |

| Phenyl-H (ortho) | 7.5 - 7.8 | 120 - 125 |

| Phenyl-H (meta) | 7.2 - 7.5 | 128 - 130 |

| Phenyl-H (para) | 7.0 - 7.3 | 125 - 128 |

| Amine-H | Variable (broad) | - |

| Triazine-C (substituted) | - | 155 - 165 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of N-Phenyl-1,2,4-triazin-3-amine would be expected to show characteristic absorption bands. A sharp to medium band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the triazine and phenyl rings would be observed in the 1500-1650 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range.

Expected IR Absorption Bands (Hypothetical)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=N Stretch (Triazine) | 1600 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For N-Phenyl-1,2,4-triazin-3-amine (C₉H₈N₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the cleavage of the phenyl group, the loss of HCN or N₂ from the triazine ring, and fragmentation of the substituent. The presence of an odd number of nitrogen atoms would result in a molecular ion with an odd nominal mass, consistent with the nitrogen rule.

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Conformational Analysis in the Crystalline State

The crystallographic data would allow for a detailed conformational analysis of the molecule in the solid state. This would include the orientation of the phenyl group relative to the triazine ring. The presence of any significant deviations from planarity in the rings could indicate steric strain or specific packing forces. The analysis would also reveal if the molecule exists in a specific tautomeric form in the solid state, which can be crucial for understanding its chemical reactivity.

Detailed Structural Information for N-Phenyl-1,2,4-triazin-3-amine Not Available in Current Literature

A thorough review of published scientific literature reveals a lack of specific experimental data required to detail the structural and spectroscopic characteristics of the chemical compound N-Phenyl-1,2,4-triazin-3-amine. Consequently, the development of an article focusing on the analysis of its intermolecular interactions and tautomerism, as requested, cannot be completed at this time.

The user's request specified a detailed examination of two key areas:

Investigation of Tautomerism and its Structural Implications

Fulfilling this request with scientific accuracy necessitates access to crystallographic data, such as that obtained from single-crystal X-ray diffraction, and advanced spectroscopic studies. This type of research provides precise measurements of bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice, which are essential for identifying and quantifying hydrogen bonds and π-π stacking interactions. Furthermore, investigating tautomerism—the existence of structural isomers that readily interconvert—and its effects on the molecule's structure requires specific spectroscopic or crystallographic evidence.

Extensive searches for structural studies on N-Phenyl-1,2,4-triazin-3-amine did not yield any publicly available crystal structure data or detailed spectroscopic analyses pertaining to these specific phenomena. While literature exists for related but structurally distinct compounds, such as derivatives of 1,2,4-triazole (B32235) or other substituted 1,2,4-triazines, this information cannot be extrapolated to N-Phenyl-1,2,4-triazin-3-amine. The nature and arrangement of intermolecular interactions and the preferred tautomeric forms are highly dependent on the specific substituents and their positions on the heterocyclic ring.

Without primary research data for the specified compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified subject matter.

Computational Chemistry and Theoretical Investigations of N Phenyl 1,2,4 Triazin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of N-Phenyl-1,2,4-triazin-3-amine and its derivatives.

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure and optimized geometry of 1,2,4-triazine (B1199460) systems. irjweb.combohrium.com Studies on related compounds frequently utilize functionals like B3LYP combined with various basis sets, such as 6-311G*, 6-31G(d), and 6-311++G(d,p), to achieve a detailed understanding of their molecular and electronic properties. worldscientific.comresearchgate.netmdpi.comsemanticscholar.orgbohrium.com These calculations are crucial for determining stable conformations and understanding the fundamental electronic makeup of the molecule. For instance, theoretical studies on N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine were performed using the B3LYP/6-311++ basis set to analyze its nuclear structure and reactivity. irjweb.com Similarly, the molecular structures of various bis(5,6-diphenyl-1,2,4-triazines) have been optimized using the B3LYP/6–31G(d) level of theory to obtain their electronic ground state structures. bohrium.com Such computational analyses confirm that the molecular structures optimized by DFT are generally in good agreement with crystal structures determined experimentally via single-crystal X-ray diffraction. bohrium.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity. irjweb.com

DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. worldscientific.comresearchgate.net For a related derivative, N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine, the calculated energies for HOMO and LUMO were -6.2967 eV and -1.8096 eV, respectively, resulting in an energy gap of 4.4871 eV. irjweb.com In studies of other triazine derivatives, the HOMO and LUMO are often localized on different parts of the molecule. For example, in some bithienyl derivatives of triazine, the HOMO orbital delocalization can encompass all branches of the molecule, while the LUMO is centered on the triazine core, indicating that the triazine group acts as an electron acceptor. longdom.orgd-nb.info The introduction of different substituents can significantly tune the HOMO and LUMO energy levels. scispace.com

The table below presents calculated FMO energies and energy gaps for several 1,2,4-triazine derivatives, illustrating the influence of different substituents on these electronic parameters.

| Compound/Derivative | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine | B3LYP/6-311++ | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Sulfur Derivative 1 | DFT/B3LYP/6-311++G(d,p) | -152.15 (kcal/mol) | -57.07 (kcal/mol) | 95.09 (kcal/mol) | jst.go.jp |

| Sulfur Derivative 2 | DFT/B3LYP/6-311++G(d,p) | -149.30 (kcal/mol) | -55.72 (kcal/mol) | 93.58 (kcal/mol) | jst.go.jp |

| Sulfur Derivative 3 | DFT/B3LYP/6-311++G(d,p) | -149.36 (kcal/mol) | -56.15 (kcal/mol) | 93.21 (kcal/mol) | jst.go.jp |

| 1,2,4-Triazine Sulfonamide Derivative (Generic) | DFT/B3LYP/6-311+G(d,p) | Data varies with substituent | Data varies with substituent | Data varies with substituent | mdpi.comsemanticscholar.org |

Note: Energy units from the source have been retained. Conversion: 1 eV ≈ 23.06 kcal/mol.

Computational studies are effective in mapping the electron density and charge distribution within a molecule, often through methods like Natural Bond Orbital (NBO) or Mulliken population analysis. mdpi.comsemanticscholar.orgresearchgate.net This analysis reveals the polarity of specific bonds and the partial atomic charges on each atom. For a series of 1,2,4-triazine sulfonamide derivatives, NBO analysis confirmed the high polarity of the sulfur-nitrogen bond. mdpi.comsemanticscholar.org

The following table summarizes calculated dipole moments for various triazine derivatives.

| Compound/Derivative | Method | Dipole Moment (Debye) | Source |

|---|---|---|---|

| Sulfur Derivative 2 | DFT/B3LYP/6-311++G(d,p) | 2.521 | jst.go.jp |

| Sulfur Derivative 6 | DFT/B3LYP/6-311++G(d,p) | 5.938 | jst.go.jp |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (5a) | DFT | 1.018 | mdpi.com |

| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (5b) | DFT | 4.249 | mdpi.com |

| 1,2,4-Triazine Sulfonamide Derivatives | DFT/B3LYP/6-311+G(d,p) | Relatively large and varied | mdpi.comsemanticscholar.org |

Theoretical calculations are invaluable for elucidating complex reaction mechanisms, mapping potential energy surfaces, and rationalizing experimental outcomes like product selectivity. researchgate.netacs.org By calculating the energies of reactants, transition states, and products, chemists can determine the most favorable reaction pathways.

For example, a computational study using DFT methods was employed to understand the chemoselectivity in the [4+2] cycloaddition reaction of arylcarbodiimides. researchgate.net The calculations showed that the energy barriers were dependent on the electronic characteristics of the substituents on the aryl nucleus, thus explaining why the reaction selectively involves the more electron-rich aryl ring. researchgate.net In another investigation on the reaction between 1,2,3-triazines and amidines, computational analysis was critical in distinguishing between a proposed Diels-Alder mechanism and an alternative stepwise addition/N₂ elimination/cyclization pathway. acs.org The calculated kinetic isotope effects for the stepwise mechanism were consistent with experimental observations, providing strong evidence against the Diels-Alder pathway. acs.org

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling techniques like docking are used to predict how a molecule might interact with a biological target, guiding the design of new therapeutic agents.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. nih.gov This method is extensively used in drug discovery to identify potential drug candidates and understand their mechanism of action at a molecular level. oatext.com Numerous studies have utilized docking to investigate the potential of N-Phenyl-1,2,4-triazin-3-amine analogs as inhibitors of various enzymes and receptors.

These docking studies provide crucial insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-protein complex. The results help rationalize the structure-activity relationships observed experimentally and guide the optimization of lead compounds to improve potency and selectivity. tandfonline.comnih.gov

The table below summarizes several molecular docking studies performed on 1,2,4-triazine derivatives against various biological targets.

| Ligand Class/Derivative | Protein Target | Key Findings from Docking Study | Source |

|---|---|---|---|

| 1,2,4-Triazine sulfonamides | Human Estrogen Receptor Alpha (ERα) | Revealed the mode of binding and helped link physicochemical properties to anticancer activity. | mdpi.comsemanticscholar.org |

| 5,6-Biaryl-1,2,4-triazine-3-amines | Adenosine (B11128) A2A Receptor | Docking and co-crystal structures guided the optimization of potent and selective antagonists for Parkinson's disease. | nih.govacs.org |

| Fused 1,2,4-triazine derivatives | CYP1A1 | Investigated binding interactions with the target binding site to support QSAR models for cancer preventive agents. | worldscientific.comresearchgate.net |

| 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (NI241) | NF-κB (p50 subunit) | Predicted the binding mode of the inhibitor to the DNA-binding site of p50, guiding virtual screening for new inhibitors. | oatext.com |

| Hybrid phenylthiazole-1,3,5-triazine derivatives | Candida albicans Leucyl-tRNA synthetase | Identified these hybrids as probable inhibitors, revealing a potential mechanism for their antifungal action. | nih.gov |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of a ligand within a protein's binding site. For derivatives of the N-Phenyl-1,2,4-triazin-3-amine scaffold, MD simulations provide crucial insights into the stability of the ligand-receptor complex and the conformational changes that occur over time. These simulations model the movements and interactions of atoms, offering a detailed view of the binding events that cannot be captured by static methods like molecular docking. tandfonline.comekb.eg

Hydrogen bond analysis is particularly critical, as these interactions are often key to a ligand's affinity and specificity. For instance, in a study of a related 3-amino-1,2,4-triazin-5(2H)-one scaffold, MD simulations confirmed the stability of hydrogen bonds between the triazine core and the backbone of specific amino acid residues (E343 and M345), with occupancy values of 92-97% throughout the simulation. tandfonline.com In contrast, other potential hydrogen bonds were found to be less stable, maintained for only a fraction of the simulation time, highlighting the dynamic nature of the interactions. tandfonline.com

To further quantify binding affinity, the Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) method is often employed. This technique calculates the binding free energy (ΔG binding) of the ligand-receptor complex, providing a more accurate estimation of binding affinity than docking scores alone. tandfonline.comekb.eg The binding free energy is composed of van der Waals, electrostatic, and solvation energy components. ekb.eg These calculations can help rationalize the observed activity of different derivatives and guide the design of new compounds with improved binding characteristics. tandfonline.com

Table 1: Insights from Molecular Dynamics (MD) Simulations

| MD Analysis Metric | Information Provided | Relevance to N-Phenyl-1,2,4-triazin-3-amine Derivatives |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the structural stability of the ligand-protein complex over time. | Confirms that the compound remains stably bound in the target's active site. ekb.eg |

| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of individual residues or ligand atoms. | Identifies which parts of the protein and ligand are involved in the dynamic binding process. ekb.eg |

| Hydrogen Bond Occupancy | Quantifies the percentage of simulation time a specific hydrogen bond is maintained. | Determines the stability and importance of key hydrogen bond interactions for binding affinity. tandfonline.com |

| Binding Free Energy (MM-PBSA) | Estimates the total energy of binding between the ligand and the receptor. | Provides a quantitative prediction of binding affinity to rank and prioritize compounds. tandfonline.comekb.eg |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of 1,2,4-triazine, QSAR models are instrumental in predicting the bioactivity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govworldscientific.com The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological effects. mdpi.com

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. researchgate.net For each compound, a set of numerical parameters known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecule, including constitutional, topological, geometric, and electronic properties. worldscientific.comresearchgate.net Finally, a statistical or machine learning algorithm is used to build a model that links the descriptors to the observed activity. mdpi.comnih.gov

In the context of 1,2,4-triazine derivatives, researchers have successfully used QSAR to identify potent inhibitors of specific biological targets. worldscientific.com For example, one study utilized Density Functional Theory (DFT) to calculate quantum chemical descriptors for a series of fused 1,2,4-triazines to predict their inhibitory activity against the CYP1A1 enzyme. worldscientific.com Another project employed a RandomForestRegressor algorithm to create a regression model for predicting the bioactivity of dual-target compounds based on the 3-amino-5-phenyl-1,2,4-triazine scaffold. nih.gov The predictive power of these models is rigorously validated to ensure they are robust and can be reliably used to screen virtual libraries of new compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comworldscientific.com

| Physicochemical Descriptors | LogP (Partition Coefficient), Molar Refractivity | Lipophilicity, polarity, and bulkiness. nih.govacs.org |

Theoretical Prediction of Molecular Properties Relevant to Bioactivity and Applications

Theoretical quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the molecular properties of N-Phenyl-1,2,4-triazin-3-amine and its analogs. worldscientific.combohrium.com These calculations provide deep insights into the electronic structure, reactivity, and physicochemical characteristics that govern the compound's biological activity and potential applications. worldscientific.comsolubilityofthings.com

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. worldscientific.combohrium.com

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. worldscientific.combohrium.com This information is vital for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks, which are fundamental to a ligand's binding to its biological target. worldscientific.com

Furthermore, theoretical methods can predict essential physicochemical properties that influence a molecule's "drug-like" character. The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com Theoretical calculations can predict logP values, helping to optimize compounds for better pharmacokinetic properties. acs.orgmdpi.com For instance, the introduction of certain substituents can alter the calculated logP, shifting the compound's properties towards higher or lower hydrophilicity, which can be crucial for its intended biological role. mdpi.com

| Molecular Geometry | DFT, X-ray Crystallography | Determines the three-dimensional shape, which is essential for fitting into a receptor's binding site. bohrium.comthieme-connect.de |

Chemical Reactivity and Mechanistic Investigations of N Phenyl 1,2,4 Triazin 3 Amine

Fundamental Reaction Pathways

The fundamental reaction pathways for N-Phenyl-1,2,4-triazin-3-amine and related derivatives involve a range of transformations, including substitution, cycloaddition, and cyclization reactions. The electron-deficient triazine ring is the primary site for many of these reactions.

The 1,2,4-triazine (B1199460) nucleus is generally prone to nucleophilic substitution, a consequence of the ring nitrogen atoms lowering the electron density at the ring carbon atoms. dntb.gov.ua Conversely, electrophilic substitution is less common.

Nucleophilic Substitution: Nucleophilic attack can occur at various positions on the triazine ring, often leading to either direct substitution or ring-opening and rearrangement pathways (ANRORC mechanism).

Substitution at C-5: The C-5 position of the 1,2,4-triazine ring is a primary site for nucleophilic attack. researchgate.net For instance, in related 5-cyano-1,2,4-triazines, direct amination at the C-5 position can be achieved through an SNH (Substitution Nucleophilic hydrogen) reaction, followed by the ipso-substitution of the cyano group by various amines. rsc.org

Substitution at C-3: While the target molecule already possesses an amino group at C-3, related 3-halo-1,2,4-triazines are known to readily undergo ipso substitution with nucleophiles. semanticscholar.org In studies on 3-substituted-6-phenyl-1,2,4-triazines, where the substituent (X) can be a leaving group like SMe, SPh, or SO2Ph, reaction with carbanions can lead to ipso-substitution products, competing with addition and ring transformation. researchgate.net

Mechanism of Substitution: The amination of certain 1,2,4-triazines can proceed through an S_N(AE) mechanism, which involves the initial formation of a σ-adduct at the C-5 position, followed by isomerization to a C-3 σ-adduct and subsequent elimination. researchgate.net The hydrazino group in related compounds is noted to facilitate nucleophilic attacks. A common mechanism for nucleophilic substitution on halogenated triazines is the aromatic nucleophilic substitution (S_NAr) pathway. ijpsr.com

Electrophilic Substitution: While the electron-deficient nature of the triazine ring disfavors electrophilic attack on the ring itself, the phenylamino (B1219803) substituent can direct electrophilic substitution to the phenyl ring. The amino group can also be a site for electrophilic attack, such as acylation. smolecule.com

The electron-deficient 1,2,4-triazine ring is an excellent diene for inverse electron demand Diels-Alder (IEDDA) reactions and can also participate in other cycloaddition pathways. mdpi.comnih.gov

Diels-Alder Reactions: 1,2,4-Triazines react with electron-rich dienophiles, such as enamines, in aza-Diels-Alder reactions. rsc.org For example, 5-arylamino-1,2,4-triazines undergo aza-Diels-Alder reactions with 1-morpholinocyclopentene, leading to the formation of fused pyridine (B92270) systems after the extrusion of nitrogen. rsc.org Intramolecular Diels-Alder reactions of 1,2,4-triazines are also a known pathway for synthesizing condensed pyrimidine (B1678525) structures. acs.org

1,3-Dipolar Cycloadditions: N-Phenyl-1,2,4-triazin-3-amine derivatives can be precursors for 1,3-dipoles. Alkylation of the triazine ring at the N-1 position yields 1,2,4-triazinium salts. nih.govacs.org These salts, when treated with a base, generate triazinium ylides in situ. These ylides are aza-allyl type 1,3-dipoles and react with electron-poor dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield polysubstituted pyrrolo[2,1-f] rsc.orgsmolecule.comrsc.orgtriazines in a single step. nih.govacs.org This reaction is often highly regio- and diastereoselective. nih.gov However, attempts to react a 1,2,4-triazin-6(1H)-one derivative with a benzonitrile (B105546) oxide, a classic 1,3-dipole, were unsuccessful. researchgate.net

| Reaction Type | Triazine Reactant | Reagent | Product Type | Reference |

|---|---|---|---|---|

| Aza-Diels-Alder (IEDDA) | 5-Arylamino-1,2,4-triazine | 1-Morpholinocyclopentene (enamine) | Fused Pyridine | rsc.org |

| 1,3-Dipolar Cycloaddition | 1-Alkyl-1,2,4-triazinium salt (ylide precursor) | Electron-poor alkynes (e.g., DMAD) | Pyrrolo[2,1-f] rsc.orgsmolecule.comrsc.orgtriazine | nih.govacs.org |

| IEDDA | 3-Glycosyl-1,2,4-triazine | Bicyclononyne (strained alkyne) | Annulated Pyridine | mdpi.com |

N-Phenyl-1,2,4-triazin-3-amine and its derivatives are versatile precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions.

Cyclocondensation Reactions: The amino group at C-3 can act as a nucleophile in reactions with bifunctional reagents, leading to fused ring systems. For example, refluxing 3-amino-6,7-di(4'-fluorophenyl)-1,2,4-triazine with chloroacetonitrile (B46850) or monochloroacetic acid results in the formation of imidazo[3,2-b] rsc.orgsmolecule.comrsc.orgtriazine derivatives. scirp.org Similarly, reaction with dimethyl malonate can yield pyrimido[3,2-b] rsc.orgsmolecule.comrsc.orgtriazin-diones. scirp.org

ANRORC Mechanism: In some cases, nucleophilic attack leads to an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) sequence. Reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with the anion of phenylacetonitrile (B145931) results in a ring transformation to a 3-amino-4,6-diphenylpyridazine. researchgate.net A ¹⁵N labeling study confirmed that the nitrogen atom of the resulting exocyclic amino group originated from the nitrile of the nucleophile. researchgate.net

Rearrangements: Pyrrolo[2,1-f] rsc.orgsmolecule.comrsc.orgtriazin-4(3H)-ones can be synthesized through the rearrangement of pyrrolo[1,2-d] rsc.orgrsc.orgresearchgate.netoxadiazines. beilstein-journals.org Intramolecular cyclization of arylhydrazonomalononitriles can lead to the formation of pyrazolo[3,4-e] rsc.orgsmolecule.comrsc.orgtriazines after a subsequent rearrangement. nih.govresearchgate.net

Influence of Substituents on Chemical Reactivity and Selectivity

Substituents on the 1,2,4-triazine ring and its N-phenyl group have a profound impact on the molecule's reactivity, regioselectivity, and the ultimate reaction outcome. researchgate.net

Electronic Effects: The electron-donating or -withdrawing nature of substituents can significantly alter the nucleophilicity and electrophilicity of different sites within the molecule. In cycloaddition reactions of diarylcarbodiimides with a triazoline-dione, the reaction proceeds with complete chemoselectivity, involving the more electron-rich aryl nucleus. researchgate.net The presence of an electron-withdrawing acetyl group on a reacting species can increase the positive charge on an adjacent carbon, facilitating nucleophilic attack. scielo.br

Directing Reaction Pathways: The nature of the substituent at the C-3 position can determine the course of a reaction. A study on 3-X-6-phenyl-1,2,4-triazines (where X = SMe, SPh, SO2Ph) showed that the reaction with phenylacetonitrile anion yielded different product ratios of ring transformation, addition, and ipso-substitution depending on the substituent and solvent. researchgate.net

Steric Effects: While electronic effects are often dominant, steric hindrance from bulky substituents can also influence the approach of reagents and affect reaction rates and selectivity.

Influence on Selectivity: Substituents play a crucial role in directing the regioselectivity of cyclization and cycloaddition reactions. The orientation of cyclization reactions often depends on the specific substituents present on the heterocyclic moiety. researchgate.net

| Substituent Position | Substituent Type | Observed Effect | Reaction Type | Reference |

|---|---|---|---|---|

| C-3 | -SMe, -SPh, -SO2Ph | Influences the ratio of ring transformation, addition, and ipso-substitution products. | Nucleophilic attack by carbanion | researchgate.net |

| Aryl group on carbodiimide | Electron-donating vs. Electron-withdrawing | Determines chemoselectivity; reaction occurs on the more electron-rich ring. | [4+2] Cycloaddition | researchgate.net |

| General | Various | Overall reactivity and orientation of cyclization depends on the substituents on the triazine ring. | General Reactivity/Cyclization | researchgate.netresearchgate.net |

Kinetic and Mechanistic Studies of Triazine Ring Transformations

Understanding the kinetics and mechanisms of reactions involving the 1,2,4-triazine ring is essential for controlling reaction outcomes and designing new synthetic pathways.

ANRORC Mechanism Studies: As previously mentioned, the transformation of 1,2,4-triazines into other heterocyclic systems like pyridazines has been mechanistically investigated. Labeling studies using ¹⁵N have been instrumental in confirming the ANRORC pathway, proving that a nitrogen atom from the attacking nucleophile is incorporated into the new ring. researchgate.net These studies often involve the isolation or spectroscopic observation of open-chain intermediates. researchgate.net

Computational Investigations: Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms. For instance, DFT studies have been used to rationalize the observed chemoselectivity in cycloaddition reactions by comparing the energy barriers of different possible transition states. researchgate.net In the 1,3-dipolar cycloaddition of triazinium ylides, DFT calculations substantiated the observed formation of a single regioisomer by showing its corresponding transition state to be significantly lower in energy. nih.gov

Kinetic Analysis: Kinetic investigations, including the study of substituent electronic effects on reaction rates, provide quantitative data on reaction mechanisms. acs.org In the reaction of related 1,2,3-triazines with amidines, kinetic studies helped to identify the rate-limiting step as the initial nucleophilic attack of the amidine on the azine ring. acs.org

Role of Intermediates: Mechanistic studies often focus on the formation and fate of intermediates. In nucleophilic additions to 1,2,4-triazines, the initial formation of a σ-adduct at the C-5 position is a key step. researchgate.net The stability and subsequent isomerization or rearrangement of this adduct dictate the final product distribution. researchgate.net

Biological Activity and Molecular Mechanisms of N Phenyl 1,2,4 Triazin 3 Amine Derivatives

Anti-Cancer Activities and Underlying Mechanisms

The quest for novel and effective anti-cancer agents has led to the synthesis and evaluation of numerous N-Phenyl-1,2,4-triazin-3-amine derivatives. rsc.orgnih.govbohrium.comresearchgate.netscialert.net These compounds have shown promising results against various cancer cell lines, operating through diverse and targeted molecular pathways.

Kinase Inhibition (e.g., VEGFR-2, PI3K-α, B-Raf Kinase, PDK)

A key mechanism behind the anti-cancer properties of these triazine derivatives is their ability to inhibit various protein kinases, which are crucial for tumor growth, proliferation, and angiogenesis. tandfonline.comnih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. nih.govmdpi.com Several N-Phenyl-1,2,4-triazin-3-amine derivatives have been identified as potent inhibitors of VEGFR-2. tandfonline.comnih.gov For instance, certain pyrrolo[2,1-f] rsc.orgbohrium.comnih.govtriazine derivatives have demonstrated significant inhibitory activity against VEGFR-2, with some compounds showing IC50 values in the nanomolar range. nih.gov This inhibition of VEGFR-2 effectively cuts off the tumor's blood supply, leading to suppressed growth and metastasis. nih.gov

PI3K-α Inhibition: The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. tandfonline.com Dysregulation of this pathway is a common feature in many cancers. Specific 1,3,5-triazine (B166579) derivatives have been shown to be effective inhibitors of PI3K-α, a key isoform of the enzyme. tandfonline.com By blocking this pathway, these compounds can induce apoptosis and halt the uncontrolled proliferation of cancer cells.

B-Raf Kinase Inhibition: The B-Raf kinase is a component of the MAPK/ERK signaling pathway, which plays a vital role in cell division and differentiation. tandfonline.com Mutations in the B-Raf gene are frequently observed in various cancers, particularly melanoma. Certain 1,3,5-triazine derivatives have exhibited notable inhibitory activity against the B-Raf (V600E) mutant kinase, comparable to the established inhibitor sorafenib. tandfonline.com

The table below summarizes the kinase inhibitory activities of selected N-Phenyl-1,2,4-triazin-3-amine derivatives.

| Compound Type | Target Kinase | Activity (IC50) | Reference |

| Pyrrolo[1,2-f] rsc.orgbohrium.comnih.govtriazine derivative | c-Met | 2.3 ± 0.1 nM | nih.gov |

| Pyrrolo[1,2-f] rsc.orgbohrium.comnih.govtriazine derivative | VEGFR-2 | 5.0 ± 0.5 nM | nih.gov |

| 1,3,5-Triazine derivative | PI3K-α | 1.34 µg/ml | tandfonline.com |

| 1,3,5-Triazine derivative | B-Raf (V600E) | Comparable to Sorafenib | tandfonline.com |

| 1,3,5-Triazine derivative | VEGFR-2 | Better than Sorafenib | tandfonline.com |

Modulation of Hormone Receptors (e.g., Estrogen Receptor Alpha, ERα)

Hormone receptors, such as Estrogen Receptor Alpha (ERα), play a pivotal role in the development and progression of hormone-dependent cancers like breast cancer. nih.govdrugbank.com Derivatives of 1,2,4-triazole (B32235) have been investigated for their ability to modulate these receptors. researchgate.net Selective estrogen receptor modulators (SERMs) can act as either agonists or antagonists of ERα, depending on the tissue type. nih.gov While direct studies on N-Phenyl-1,2,4-triazin-3-amine derivatives as SERMs are emerging, the broader class of triazoles shows potential in this area. For example, an ERα agonist, 4,4',4''-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT), has been shown to influence NMDA receptor binding in the hippocampus, indicating the potential for triazole-based structures to interact with and modulate estrogen receptor activity. nih.gov

Interference with Cellular Processes (e.g., Tubulin Polymerization)

Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. apsnet.org Targeting tubulin polymerization is a clinically validated strategy in cancer chemotherapy. A number of 1,3,5-triazine analogues have been designed and synthesized as tubulin polymerization inhibitors. researchgate.net These compounds have demonstrated the ability to arrest the cell cycle in the G2/M phase and exhibit remarkable inhibition of tubulin polymerization, leading to apoptosis in cancer cells. researchgate.net Some tricyclic 3,4-dihydrobenzo bohrium.comnih.govimidazo[1,2-a] nih.govnih.govnih.govtriazine derivatives have also been identified as microtubule-targeting agents, causing dense microtubule accumulation, particularly at the periphery of cancer cells. d-nb.info

In Vitro Cytotoxicity and Antiproliferative Effects

Numerous studies have demonstrated the potent in vitro cytotoxicity and antiproliferative effects of N-Phenyl-1,2,4-triazin-3-amine derivatives against a wide range of human cancer cell lines. rsc.orgnih.govresearchgate.netscialert.netresearchgate.net For instance, novel imamine-1,3,5-triazine derivatives have shown selective and potent antiproliferative activity against triple-negative MDA-MB-231 breast cancer cells, with IC50 values significantly lower than the parent compound, imatinib. rsc.org Similarly, certain 2,4-diamino-1,3,5-triazine derivatives have displayed remarkable activity against melanoma cell lines. nih.gov The cytotoxic effects of these compounds are often dose-dependent and lead to a reduction in cell viability and proliferation. bohrium.commdpi.com

The table below showcases the cytotoxic activity of various N-Phenyl-1,2,4-triazin-3-amine derivatives against different cancer cell lines.

| Compound Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Imamine-1,3,5-triazine (4f) | MDA-MB-231 (Breast) | 6.25 µM | rsc.org |

| Imamine-1,3,5-triazine (4k) | MDA-MB-231 (Breast) | 8.18 µM | rsc.org |

| 2,4-diamino-1,3,5-triazine (19) | MALME-3M (Melanoma) | 3.3 x 10⁻⁸ M (GI50) | nih.gov |

| N-(3,5-dichloronitrophenyl)- rsc.orgbohrium.comnih.govtriazolo[4,3-a]quinoxaline-1-sulfonamide | MCF-7, HeLa, A549, IMR32 | Higher than Etoposide | bohrium.com |

| 1,2,4-triazin-6(5H)-one (13a) | Various | Active at 10⁻⁵M | researchgate.net |

| Fused triazolo[2,1-a]-1,2,4-triazine-8-one (6b) | HCT-116, HepG-2 | Significant cytotoxicity | scialert.net |

| 1,2,4-triazin-5-one | K-562 (Leukemia) | Distinct anticancer effects | researchgate.net |

| N2,N4,N6-triphenethyl-1,3,5-triazine-2,4,6-triamine | HepG2 (Hepatocellular Carcinoma) | Good antiproliferative action | bohrium.com |

| 1,3,5-triazine derivative (11) | SW620 (Colorectal) | 5.85 µM | mdpi.com |

Anti-Infective Properties

In addition to their anti-cancer activities, N-Phenyl-1,2,4-triazin-3-amine derivatives have demonstrated significant potential as anti-infective agents, particularly against bacterial pathogens. nih.govnih.govnih.govijpcbs.comdergipark.org.trresearchgate.netresearchgate.net

Antimicrobial and Antibacterial Activities against Pathogens (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. researchgate.net Derivatives of the 1,2,4-triazine (B1199460) scaffold have shown promising activity against a variety of pathogenic bacteria. nih.govmdpi.com

Staphylococcus aureus: Several studies have reported the efficacy of 1,2,4-triazine derivatives against Staphylococcus aureus, a common cause of skin and soft tissue infections, as well as more serious invasive diseases. nih.govnih.govresearchgate.net For example, a tetracyclic triazine analogue displayed promising antibiotic activity against a wide variety of drug-resistant Staphylococcus aureus strains at concentrations that were not cytotoxic to mammalian cells. nih.gov

Mycobacterium tuberculosis: Tuberculosis remains a major global health problem, and the development of new anti-tubercular drugs is a priority. N-substituted-phenyl-1,2,3-triazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis. researchgate.net Furthermore, certain 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives have also been found to inhibit the growth of Mycobacterium tuberculosis. nih.gov

The table below highlights the antimicrobial activity of selected N-Phenyl-1,2,4-triazin-3-amine derivatives.

| Compound Derivative | Pathogen | Activity (MIC) | Reference |

| 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine (22h) | Drug-resistant Staphylococcus aureus | Promising activity | nih.gov |

| 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine (12a) | Mycobacterium tuberculosis | ~60 µM | nih.gov |

| N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | Staphylococcus aureus | 4-64 µg/ml | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b) | Staphylococcus aureus | Active | dergipark.org.tr |

| 3-substituted-4-oxo-7,8-diphenyl-1,2,4-triazino[4,3-b]1,2,4-triazine (6a) | Staphylococcus aureus | Weak to moderate inhibitory activity | researchgate.net |

Antifungal Activities

Derivatives of the broader 1,2,4-triazine class have been investigated for their potential as antifungal agents against various fungal strains. For instance, certain 1,2,4-triazine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against fungi such as Aspergillus niger, Aspergillus flavus, and Penicillium chrysogenum. scholarsresearchlibrary.com Similarly, s-triazine-dihydropyrimidine hybrids have shown mild to moderate antifungal activity against C. albicans, C. glabrata, C. neoformans, and Aspergillus niger. mdpi.com In some cases, the introduction of specific substituents on the phenyl ring of triazine hybrids was found to influence their antifungal efficacy. nih.gov

Furthermore, studies on other related triazine structures, such as 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives, have demonstrated potential antifungal effects against a range of Candida and Aspergillus species. asianpubs.orgresearchgate.net Another study synthesized fluorine-substituted 4-thiazolidinones bearing a 1,2,4-triazinone moiety and evaluated their antifungal activity. scirp.org While these findings indicate the general potential of the triazine scaffold in antifungal drug discovery, specific and detailed research findings on the antifungal activities of N-Phenyl-1,2,4-triazin-3-amine derivatives are not extensively documented in the reviewed literature.

Antiviral Activities (e.g., HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition)

A notable area of investigation for N-Phenyl-1,2,4-triazin-3-amine derivatives is their potent antiviral activity, specifically as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a crucial component of highly active antiretroviral therapy (HAART) used in the management of HIV-1 infections. mdpi.comnih.gov They function by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. mdpi.comnih.gov

Researchers have identified the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold as possessing potent activity as an NNRTI. mdpi.com One of the most promising molecules from this class, compound 12126065 , has demonstrated significant antiviral activity against wild-type HIV-1 in TZM cells, with an effective concentration (EC50) of 0.24 nM. mdpi.comnih.govresearchgate.net This compound also exhibited low in vitro cytotoxicity, with a 50% cytotoxic concentration (CC50) of 4.8 µM. mdpi.comnih.govresearchgate.net A key advantage of this class of compounds is their retained activity against clinically relevant HIV mutants that are resistant to established NNRTI drugs. mdpi.com The development of such inhibitors is critical to overcoming the challenge of viral drug resistance. mdpi.com

| Compound ID | Target | Activity | Value | Cell Line |

| 12126065 | Wild-type HIV-1 | EC50 | 0.24 nM | TZM cells |

| 12126065 | In vitro cytotoxicity | CC50 | 4.8 µM | - |

Anti-Inflammatory and Immunomodulatory Effects

The 1,2,4-triazine scaffold has been explored for its anti-inflammatory properties. Some derivatives have been shown to possess both analgesic and anti-inflammatory activities. nih.gov The mechanism of action for the anti-inflammatory effects of certain triazine derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. preprints.orgchemmethod.com

For example, a series of N-arylidene-N'-[5-(4-isobutylphenyl)- mdpi.comnih.gov-triazin-3-yl] hydrazines were synthesized and evaluated for their anti-inflammatory and analgesic effects. nih.gov Within this series, specific compounds demonstrated notable activity, with one derivative showing the highest anti-inflammatory effect. nih.gov Another compound from a related triazolotriazine series exhibited a dual analgesic and anti-inflammatory profile without causing stomach ulceration, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research into 5,6-diaryl-1,2,4-triazine derivatives has further elucidated their role as inhibitors of COX-1 and COX-2 enzymes. preprints.org The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Receptor Binding and Modulation of G-Protein Coupled Receptors (GPCRs)

Adenosine (B11128) A2A Receptor Antagonism

Derivatives of 1,2,4-triazine have been identified as potent and selective antagonists of the adenosine A2A receptor. scirp.org The adenosine A2A receptor is a G-protein coupled receptor that has emerged as a promising non-dopaminergic target for the treatment of Parkinson's disease.

Through structure-based drug design, researchers discovered that the commercially available parent compound, 5,6-diphenyl-1,2,4-triazin-3-amine , acts as an antagonist of the A2A receptor with a pKi of 6.93. This initial finding led to the optimization of this chemical series. X-ray crystal structures of some of these triazine derivatives bound to the A2A receptor revealed that they bind deep within the orthosteric binding cavity.

Further optimization led to the identification of compound 4k , which demonstrated high oral bioavailability and potent in vivo efficacy in a rat model of Parkinson's disease. This highlights the potential of the N-Phenyl-1,2,4-triazin-3-amine scaffold in developing treatments for neurodegenerative disorders.

| Compound | Target Receptor | Binding Affinity (pKi) |

| 5,6-diphenyl-1,2,4-triazin-3-amine | Adenosine A2A Receptor | 6.93 |

GPR84 Receptor Antagonism

N-Phenyl-1,2,4-triazin-3-amine derivatives have also been identified as high-affinity, competitive antagonists of the G-protein coupled receptor 84 (GPR84). GPR84 is considered a proinflammatory receptor and is a potential therapeutic target for inflammatory conditions such as inflammatory bowel disease.

Screening of a small molecule library led to the discovery of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity and highly selective competitive antagonist of human GPR84. Further studies characterized 3-((5,6-diphenyl-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity competitive antagonist with a pA2 value of 9.13 ± 0.07. An extensive structure-activity relationship (SAR) study of these antagonists has been conducted to guide further drug development efforts. A lead compound from these studies, compound 42 , was identified as a potent GPR84 antagonist with a favorable pharmacokinetic profile.

| Compound | Target Receptor | Potency (pA2) |

| 3-((5,6-diphenyl-1,2,4-triazin-3-yl)methyl)-1H-indole | GPR84 | 9.13 ± 0.07 |

| Compound 42 (a derivative) | GPR84 | pIC50 of 8.28 (for GTPγS inhibition) |

Enzyme Inhibition Studies (e.g., Cyclooxygenase Enzymes, Inorganic Pyrophosphatases)

The inhibitory activity of N-Phenyl-1,2,4-triazin-3-amine derivatives extends to various enzymes beyond those involved in viral replication.

Cyclooxygenase (COX) Enzymes: As mentioned in the anti-inflammatory section, 1,2,4-triazine derivatives have been designed and synthesized as inhibitors of COX-1 and COX-2. preprints.org For instance, a study on 3-(2-(benzylidene)hydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine derivatives identified compounds with significant COX-2 inhibitory activity. Compound G11 (3-(2-(benzo[d] mdpi.comresearchgate.netdioxol-5-ylmethylene)hydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine) was found to be the most potent COX-2 inhibitor in its series, with 78% inhibition relative to 50% inhibition of COX-1. preprints.org Another study on 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives also reported selective COX-2 inhibitors.

| Compound | Enzyme | % Inhibition |

| G11 | COX-2 | 78% |

| G11 | COX-1 | 50% |

Inorganic Pyrophosphatases: A series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives were discovered to be novel inhibitors of inorganic pyrophosphatase (PPase), an essential enzyme in many microorganisms. These compounds were identified through a high-throughput screening assay. One of the tetracyclic triazine analogues demonstrated promising antibiotic activity against various drug-resistant Staphylococcus aureus strains and other bacteria by inhibiting Mycobacterium tuberculosis PPase (MtPPase). The inhibition of MtPPase by these compounds was evaluated, and for those showing significant inhibition (greater than 35% at 100 µM), IC50 values were determined.

Structure Activity Relationship Sar and Lead Optimization for N Phenyl 1,2,4 Triazin 3 Amine Scaffolds

Systematic Exploration of Substituent Effects on Bioactivity

The biological activity of N-phenyl-1,2,4-triazin-3-amine derivatives is highly sensitive to the nature and position of substituents on both the phenyl and triazine rings.

On the phenyl ring, the introduction of electron-withdrawing groups generally enhances activity. For instance, in a series of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), electron-deficient aromatics on the aniline (B41778) fragment were found to be more active against the wild-type virus. nih.gov Specifically, 4-cyano or 4-acetonitrile groups significantly increased activity, while the removal of a 4-chloro substituent led to a substantial decrease in potency. nih.gov Conversely, a 2-chloro substituent resulted in a complete loss of activity, highlighting the critical role of substituent positioning. nih.gov

Similarly, in the context of adenosine (B11128) A2A receptor antagonists, substitutions on the phenyl rings were explored. While small groups like chlorine or methyl on one phenyl ring (Ring A) and fluorine on the other (Ring B) were tolerated or increased affinity, larger groups were generally detrimental to potency. acs.org The introduction of a phenolic hydroxyl or a 4-pyridyl nitrogen at the para position of Ring A was found to increase potency, suggesting the potential for hydrogen bonding interactions. acs.org

For GPR84 antagonists, modifications of the aryl substituents at the 5- and 6-positions of the triazine ring revealed that increasing the size of these groups is disfavored, leading to a steady decrease in potency. acs.orgnih.gov The diphenyl analogue proved to be the most potent in one study, indicating that unsubstituted phenyl rings at these positions are optimal for activity in this particular series. nih.gov

The incorporation of fluorine atoms into the heterocyclic system has also been a strategy to enhance pharmacological properties. scirp.org

Table 1: Effect of Phenyl Ring Substituents on HIV-1 NNRTİ Activity

| Substituent at 4-position | Relative Potency |

| Chloro | Baseline |

| Cyano | Increased |

| Acetonitrile | Increased |

| None | Decreased (>10-40 fold) |

This table is based on findings from a study on N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a new class of HIV-1 non-nucleoside reverse transcriptase inhibitor. nih.gov

Identification of Key Pharmacophoric Elements for Target Engagement

Pharmacophore modeling helps to identify the essential structural features required for a molecule to interact with its biological target. For the N-phenyl-1,2,4-triazin-3-amine scaffold, several key pharmacophoric elements have been identified.

In the development of adenosine A2A receptor antagonists, X-ray crystallography revealed that the 1,2,4-triazine (B1199460) derivatives bind deep inside the orthosteric binding cavity. acs.org The models suggested that the triazine core and the attached phenyl rings are crucial for occupying this pocket. The potential for hydrogen bonding from substituents on the phenyl rings was also identified as a key interaction. acs.org

For GPR84 antagonists, docking studies suggest that the 1,2,4-triazine ring and its substituents interact with distinct pockets within the receptor. The 5- and 6-aryl substituents appear to bind in separate pockets, with one projecting towards the extracellular loop (ECL2) and the other buried beneath it. nih.gov An indole (B1671886) NH group in one series of analogues was predicted to form a crucial hydrogen bond with the backbone carbonyl of a leucine (B10760876) residue, and its replacement with a hydrogen bond acceptor led to a significant loss of activity. acs.orgnih.gov

In the context of NF-κB inhibitors, the 2,4-dichloro-1,3,5-triazine (B113473) substructure was identified as the essential pharmacophore responsible for inhibiting the DNA binding of NF-κB. oatext.comoatext.com

For anticonvulsant agents based on a phenyltriazine structure, the 5-amino group is considered obligatory for its mode of action on neuronal sodium channels. tandfonline.com

Application of Ligand Efficiency Metrics (e.g., Ligand Lipophilic Efficiency, LLE) in Drug Design

Ligand efficiency (LE) and ligand lipophilic efficiency (LLE) are valuable metrics in drug design for assessing the quality of hit and lead compounds. These metrics normalize the potency of a compound by its size (LE) or lipophilicity (LLE), helping to identify smaller, more efficient molecules with a higher likelihood of becoming successful drugs.